

Toxicological profile of Tetraconazole on model organisms

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An In-depth Technical Guide: Toxicological Profile of **Tetraconazole** on Model Organisms

For: Researchers, Scientists, and Drug Development Professionals

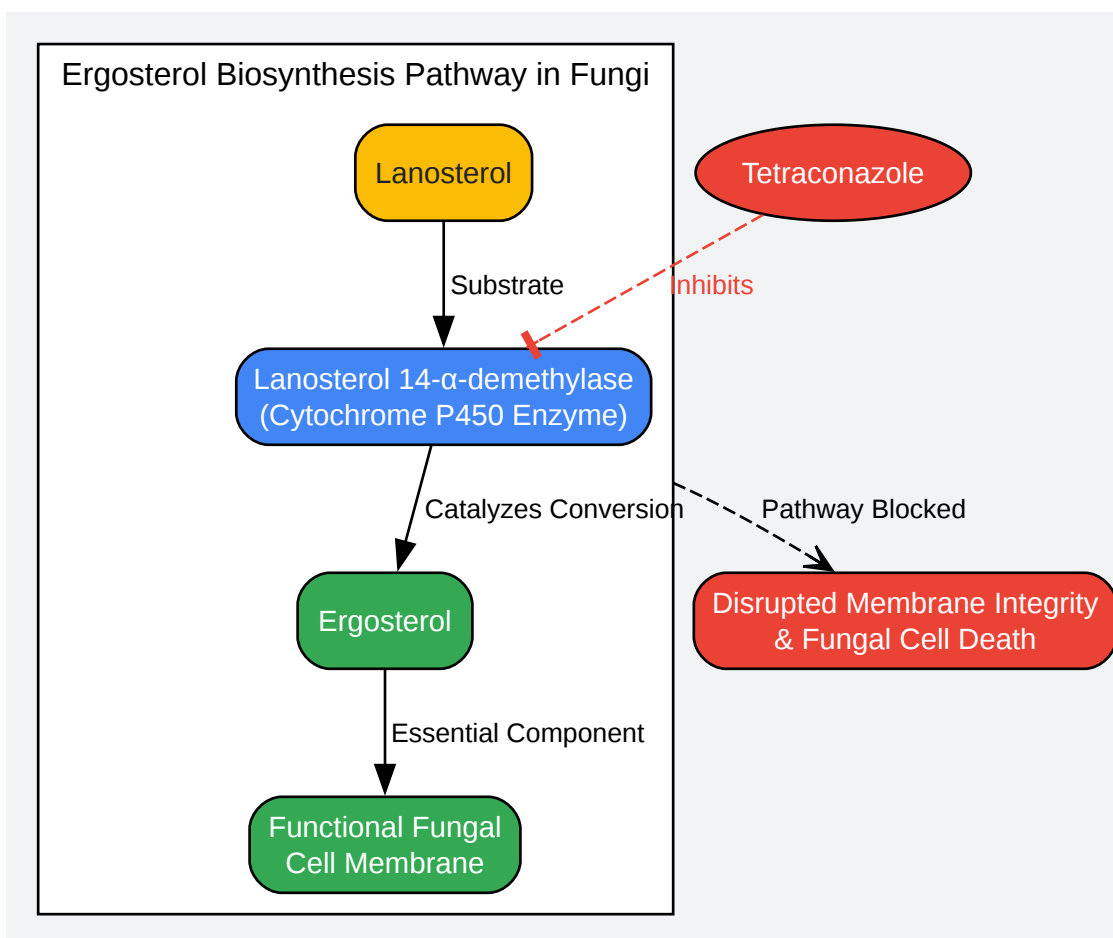
Abstract

Tetraconazole is a broad-spectrum, systemic triazole fungicide used to control a variety of fungal diseases on crops such as cereals and sugar beets.[1] Its mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.[1][2] While effective, its widespread use necessitates a thorough understanding of its toxicological impact on non-target model organisms. This technical guide provides a comprehensive overview of the toxicological profile of **tetraconazole**, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways and workflows to support environmental risk assessment and further research. The primary target organs for **tetraconazole** in oral toxicity studies across all species are the liver and kidney.[3][4][5]

Mechanism of Action

Tetraconazole, like other conazole fungicides, functions by disrupting the synthesis of ergosterol, an essential sterol that maintains the integrity and functionality of fungal cell membranes.[1][2] It specifically inhibits the fungal cytochrome P450 enzyme, lanosterol 14- α -demethylase.[6] This enzyme catalyzes a vital step in the ergosterol biosynthesis pathway: the conversion of lanosterol to ergosterol.[6] The inhibition leads to a depletion of ergosterol and an

accumulation of toxic sterol precursors, ultimately disrupting membrane structure and function and inhibiting fungal growth.[6]



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Caption: Mechanism of action of **Tetraconazole** on the fungal ergosterol biosynthesis pathway.

Toxicological Profile in Aquatic Organisms

Tetraconazole demonstrates varying levels of toxicity to aquatic life, ranging from moderately to very highly toxic depending on the species.

Quantitative Aquatic Toxicity Data

The following table summarizes the key toxicity endpoints for **tetraconazole** in various aquatic model organisms.

Organism Type	Species	Endpoint	Value	Reference
Fish	Freshwater Fish (general)	96-hr LC50	>2.5 - 4.3 mg/L	[7]
Pimephales promelas (Fathead Minnow)	34-day NOEC	1.09 mg/L (1.09 ppm)	[7]	
Pimephales promelas (Fathead Minnow)	34-day LOEC	3.21 mg/L (3.21 ppm)	[7]	
Invertebrate	Daphnia magna (Water Flea)	48-hr EC50	12.35 µg/L	[8]
Daphnia magna (Water Flea)	48-hr LC50	5.2 - 10 µg/L	[9]	
Chironomus riparius (Midge Larvae)	28-day LC50	5.3 mg/L	[7]	
Algae	Single-cell green alga	72-hr EbC50	0.27 mg/L	[7]
Single-cell green alga	72-hr NOEC	0.14 mg/L	[7]	
Pseudokirchnerie lla subcapitata	IC50	11 - 23 µg/L	[9]	
Aquatic Plant	Lemna gibba (Duckweed)	EC50	0.52 - 1.56 mg/L	[7]
Lemna minor (Duckweed)	EC50	0.54 mg/L	[9]	

LC50: Lethal Concentration for 50% of the population; EC50: Effective Concentration for 50% of the population; IC50: Inhibitory Concentration for 50% of the population; NOEC: No

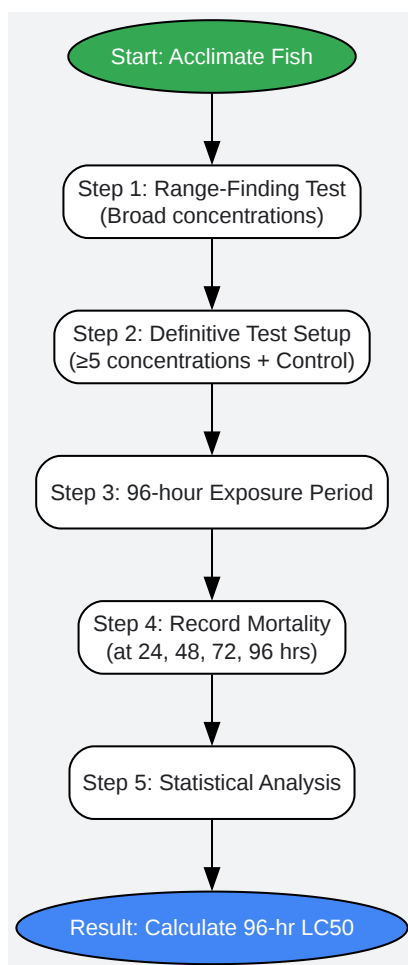
Observed Effect Concentration; LOEC: Lowest Observed Effect Concentration.

Experimental Protocol: Fish, Acute Toxicity Test (OECD 203)

This protocol outlines the standardized method for determining the acute lethal toxicity of a substance to fish.[\[10\]](#)[\[11\]](#)

- Objective: To determine the median lethal concentration (LC50) of **tetraconazole** that causes mortality in 50% of the test fish population over a 96-hour period.[\[12\]](#)
- Test Organism: A standard freshwater fish species, such as Rainbow trout (*Oncorhynchus mykiss*) or Zebrafish (*Danio rerio*).
- Test Conditions:
 - Exposure Duration: 96 hours.[\[11\]](#)[\[12\]](#)
 - System: Semi-static (test solution is renewed every 24 or 48 hours) or static (test solution is not renewed).[\[12\]](#)
 - Vessels: Chemically inert tanks of sufficient volume.
 - Loading: Fish loading should not exceed 1.0 g of fish per liter of water.
 - Temperature & Light: Maintained at a constant, appropriate temperature for the species with a defined photoperiod (e.g., 12-16 hours of light).[\[12\]](#)
- Procedure:
 - Range-Finding Test: A preliminary test is conducted with a wide range of concentrations to determine the approximate toxicity range.
 - Definitive Test: Based on the range-finding results, at least five test concentrations are chosen in a geometric series.[\[10\]](#) A control group (0 mg/L **tetraconazole**) is also maintained.
 - Acclimation: Fish are acclimated to laboratory conditions for at least 12 days.

- Exposure: At least seven fish are randomly assigned to each test and control vessel.[10]
They are not fed during the test.
- Observations: Mortalities and any sublethal effects (e.g., erratic swimming, lethargy) are recorded at 24, 48, 72, and 96 hours.[11][12]
- Water Quality: Parameters such as dissolved oxygen, pH, and temperature are monitored regularly.
- Data Analysis: The cumulative mortality data is used to calculate the 96-hour LC50 value with 95% confidence limits using appropriate statistical methods (e.g., Probit analysis, Spearman-Kärber).[13]



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Caption: Experimental workflow for a standard OECD 203 Fish Acute Toxicity Test.

Toxicological Profile in Terrestrial Invertebrates

Honeybees (*Apis mellifera*)

Tetraconazole alone is considered to have relatively low toxicity to honeybees compared to many insecticides.^{[14][15]} However, a significant concern is its potential for synergistic effects when combined with other pesticides, particularly pyrethroid insecticides.^{[14][15]} Studies have shown that binary mixtures of **tetraconazole** with pyrethroids can exhibit greater synergistic toxicity to *A. mellifera* than mixtures of other pesticides like acephate with the same pyrethroids.^[14] This highlights the importance of assessing mixture toxicity in environmental risk assessments for pollinators.

Soil Organisms (Earthworms)

Tetraconazole can impact soil microbial communities.^[2] Studies have shown that its application can affect the structure of the bacterial community, with the impact being more prominent in soils with a long history of pesticide application.^{[2][16]} Specific quantitative toxicity data for key model earthworm species like *Eisenia fetida* was not available in the reviewed literature. However, studies on other fungicides and soil organisms like *Enchytraeus crypticus* show that reproductive effects are often a sensitive endpoint.^[17]

Toxicological Profile in Mammals

The toxicological database for **tetraconazole** in mammals is extensive, with the primary target organs being the liver and kidneys across multiple species in oral studies.^{[4][7]}

Quantitative Mammalian Toxicity Data

The following table summarizes key No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) values from studies on various mammalian models.

Species	Study Type	Duration	NOAEL	LOAEL	Key Effects at LOAEL	Reference
Rat	Combined Chronic Toxicity/Carcinogenicity	2 years	0.4 mg/kg bw/day	-	This was the lowest overall NOAEL identified	[5]
Acute Neurotoxicity	Single dose	50 mg/kg/day	200 mg/kg/day	Decreased motor activity, hunched posture.	[4]	
2-Generation Reproduction	-	0.4 mg/kg bw/day (10 ppm)	-	Decreased pup weights and litter size at higher doses.	[7]	
Developmental	Gestation Days 6-15	5 mg/kg bw/day	-	Increased hydronephrosis/hydroureter at maternally toxic doses.	[5]	
Mouse	Sub-chronic (dietary)	13 weeks	<25 ppm	25 ppm	Hepatocyte enlargement.	[7]
Carcinogenicity	-	-	-	Increased incidence of hepatocell	[5]	

				ular adenomas and carcinomas .	
Rabbit	Developme ntal	Gestation Days 6-19	30 mg/kg bw/day (fetal)	40 mg/kg bw/day (maternal)	Reduced food intake, body weight loss (maternal); [7] abortion, reduced fetal weight at 40 mg/kg/day.
Dog	Chronic	1 year	0.73 mg/kg/day	2.95 mg/kg/day	Nephrotoxi city (organ weight and [4] histopathol ogy).

NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level.

Key Toxicological Findings

- Acute Toxicity: **Tetraconazole** has low acute toxicity via oral, dermal, and inhalation routes (Toxicity Categories III-IV).[3][4] It is not a dermal irritant or sensitizer but is considered a slight eye irritant.[3]
- Carcinogenicity: While **tetraconazole** caused liver tumors in mice, it has been classified as "Not likely to be carcinogenic to humans at levels that do not cause increased cell proliferation in the liver." [3][4][18] This indicates a non-genotoxic mode of action, allowing for the establishment of a threshold dose.[5][18]

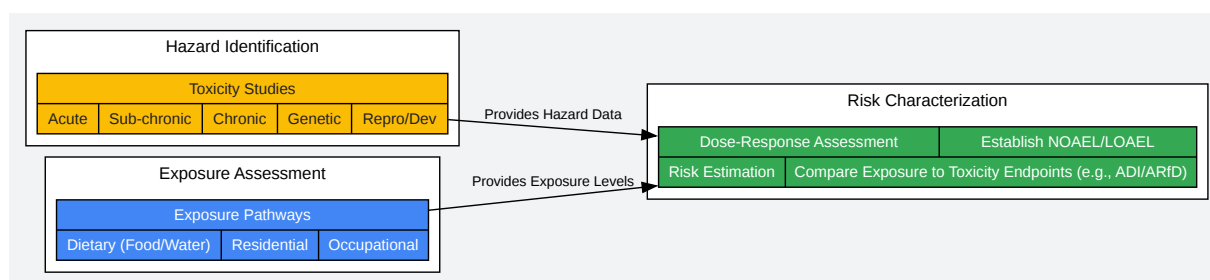
- Reproductive & Developmental Toxicity: No evidence suggests increased susceptibility of offspring in reproduction or developmental studies.[3][4] Developmental effects in rats were only observed at doses that also caused maternal toxicity.[4][5]
- Neurotoxicity: An acute neurotoxicity study in rats showed decreased motor activity and other clinical signs at high doses, but a clear NOAEL was established.[4]
- Genotoxicity: **Tetraconazole** did not show evidence of mutagenicity or genotoxicity in a battery of in vitro and in vivo studies.[4][5][7]

Experimental Protocol: Mammalian Sub-Chronic Oral Toxicity Study (General)

This protocol is a generalized representation based on descriptions of 13-week and 90-day studies.

- Objective: To determine the NOAEL and LOAEL of **tetraconazole** following repeated oral administration over a sub-chronic period (e.g., 90 days) and to identify target organs.
- Test Organism: Typically rats or mice.
- Test Conditions:
 - Administration: Test substance is mixed into the diet at specified concentrations (ppm) or administered daily by gavage.
 - Dose Levels: At least three dose levels (low, mid, high) and a concurrent control group.
 - Animals: Equal numbers of male and female animals per group.
- Procedure:
 - Dosing Period: Animals are dosed daily for the specified duration (e.g., 90 days).
 - In-life Observations: Regular monitoring of clinical signs of toxicity, body weight, and food/water consumption.

- Clinical Pathology: Blood and urine samples are collected at termination (and often at an interim point) for hematology and clinical chemistry analysis.
- Terminal Procedures: At the end of the study, all animals are euthanized. A full necropsy is performed, and all major organs are weighed.
- Histopathology: A comprehensive set of tissues and organs from all high-dose and control animals are examined microscopically. Any target organs identified are also examined in the lower-dose groups.
- Data Analysis: Statistical analysis is performed to compare dose groups to the control group. The NOAEL is established as the highest dose at which there are no statistically or biologically significant adverse findings. The LOAEL is the lowest dose at which an adverse effect is observed.



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Caption: Logical relationship in a toxicological risk assessment framework.

Conclusion

The toxicological profile of **tetraconazole** indicates a moderate to high risk for certain aquatic organisms, particularly invertebrates like *Daphnia magna* and some algae, at environmentally relevant concentrations.[8][9] For terrestrial invertebrates, the primary concern is the synergistic toxicity when combined with other pesticides.[14] In mammals, **tetraconazole** demonstrates low acute toxicity, and while chronic exposure targets the liver and kidneys, it is not considered a genotoxic carcinogen.[3][4][5] The established NOAELs from extensive mammalian studies are used to derive safety thresholds like the Acceptable Daily Intake (ADI) and Acute Reference Dose (ARfD) for human health risk assessment.[5][7] This guide provides the

foundational data and procedural context necessary for researchers and professionals to conduct further studies and robust environmental and human health risk assessments.

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